molecular formula C15H19NO B1325546 Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone CAS No. 898776-97-1

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1325546
CAS No.: 898776-97-1
M. Wt: 229.32 g/mol
InChI Key: PRDAMARAVUUARY-UHFFFAOYSA-N
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Description

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a cyclopropyl group, a pyrrolidinomethyl group, and a phenyl ketone moiety. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with 4-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ketones.

Scientific Research Applications

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 4-(methylamino)methylphenyl ketone
  • Cyclopropyl 4-(dimethylamino)methylphenyl ketone
  • Cyclopropyl 4-(piperidinomethyl)phenyl ketone

Uniqueness

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is unique due to the presence of the pyrrolidinomethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Properties

IUPAC Name

cyclopropyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h3-6,14H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAMARAVUUARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642773
Record name Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-97-1
Record name Cyclopropyl[4-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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